
N-(3-fluoropropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoropropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a 3-fluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-fluoropropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-fluoropropylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-fluoropropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-fluoropropylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoropropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of N-(3-fluoropropyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting cytochrome c release . This process is often mediated through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as caspase-9 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, which lacks the 3-fluoropropyl group.
N-(3-chloropropyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-bromopropyl)benzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N-(3-fluoropropyl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
N-(3-fluoropropyl)benzamide |
InChI |
InChI=1S/C10H12FNO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
InChI-Schlüssel |
PCZOOXJGGVFSLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)
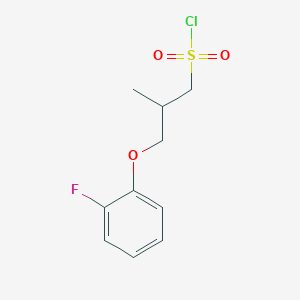
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)

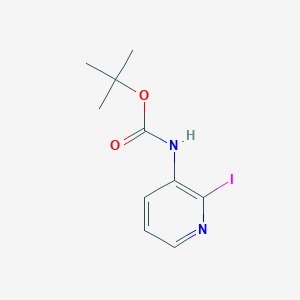

![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)

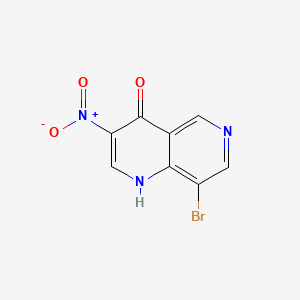
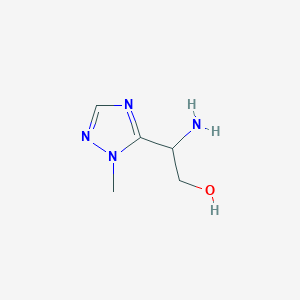
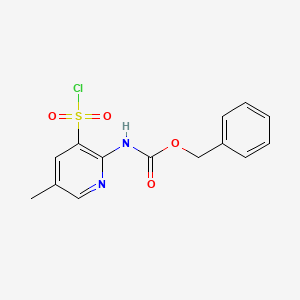
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
